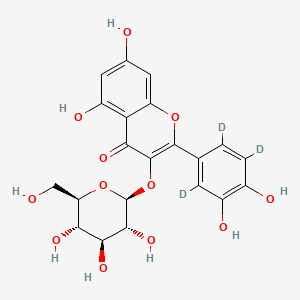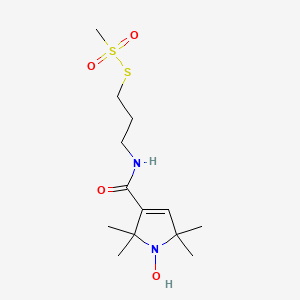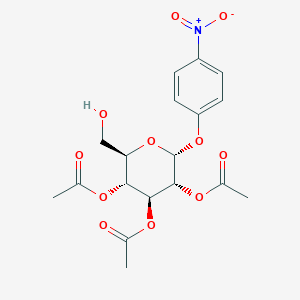
4-Nitrophenyl-2,3,4-tri-O-acetyl-a-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside is a chemical compound with the molecular formula C18H21NO11 and a molecular weight of 427.36 g/mol . It is primarily used in proteomics research applications and serves as a substrate for glycosidases . This compound is known for its solubility in chloroform, dichloromethane, and ethyl acetate, and it has a melting point of 73-75°C .
Métodos De Preparación
The synthesis of 4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside typically involves the acetylation of 4-nitrophenyl-α-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4 of the glucopyranoside ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to remove the acetyl groups, yielding 4-nitrophenyl-α-D-glucopyranoside.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside involves its role as a substrate for glycosidases. Upon enzymatic cleavage, the compound is converted to a yellow-colored product, which can be quantitatively measured . This property makes it valuable in enzymatic assays and research studies focused on glycosidase activity and inhibition .
Comparación Con Compuestos Similares
4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester: Used in pharmaceutical research and drug development.
4-Nitrophenyl-α-D-glucopyranoside: Serves as a substrate for glycosidases and is used in enzymatic assays.
The uniqueness of 4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside lies in its specific acetylation pattern, which makes it a valuable tool for studying glycosidase activity and inhibition .
Propiedades
Fórmula molecular |
C18H21NO11 |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H21NO11/c1-9(21)26-15-14(8-20)30-18(17(28-11(3)23)16(15)27-10(2)22)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,20H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1 |
Clave InChI |
XIQABBCQOWAXRN-SFFUCWETSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])CO |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


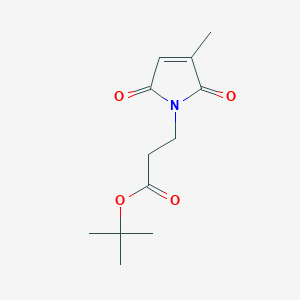
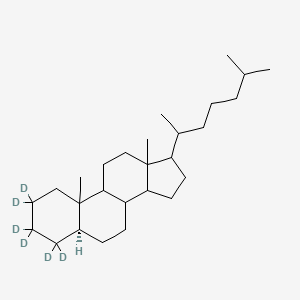
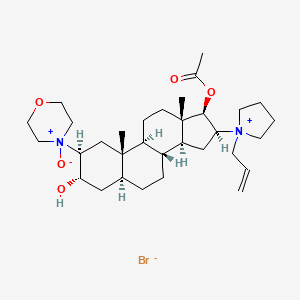

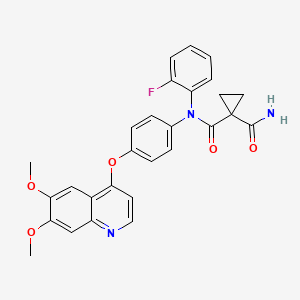
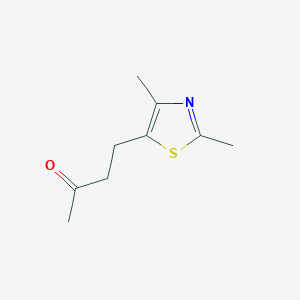
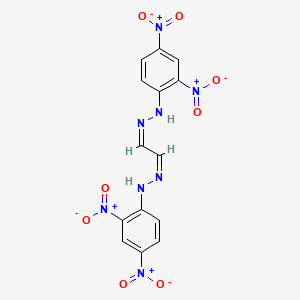
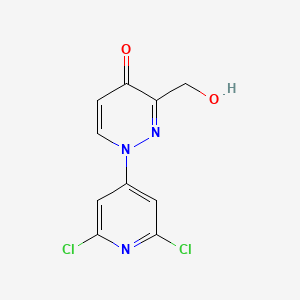
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
